
Benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is a complex polymeric compound. This compound is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, and hexanedioic acid. It is used in various industrial applications due to its unique chemical properties and structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid typically involves a polycondensation reaction. The reaction is carried out by heating the monomers in the presence of a catalyst, often a metal oxide or an organometallic compound, under controlled temperature and pressure conditions. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the reaction vessel. The reaction is carefully monitored to ensure consistent quality and yield. The polymer is then purified and processed into various forms, such as pellets or fibers, depending on its intended application.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure and functionality.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others to achieve desired characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carboxyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a component in polymer blends.
Biology: Investigated for its biocompatibility and potential use in biomedical devices and drug delivery systems.
Medicine: Explored for its potential in creating biocompatible coatings and scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance plastics, fibers, and coatings due to its excellent mechanical and thermal properties.
Mechanism of Action
The mechanism by which this polymer exerts its effects is primarily related to its chemical structure and functional groups. The polymer’s molecular targets and pathways involve interactions with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the polymer’s physical properties, such as its strength, flexibility, and thermal stability.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid polymers: Polymers derived from 1,2-benzenedicarboxylic acid (phthalic acid) have similar structural characteristics but different properties due to the position of the carboxyl groups.
Terephthalic acid polymers: Polymers derived from 1,4-benzenedicarboxylic acid (terephthalic acid) are also similar but have distinct properties and applications.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol and hexanedioic acid is unique due to its specific combination of monomers, which imparts unique mechanical, thermal, and chemical properties. This makes it suitable for specialized applications where other similar polymers may not perform as well.
Properties
CAS No. |
29408-39-7 |
|---|---|
Molecular Formula |
C20H30O11 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
benzene-1,3-dicarboxylic acid;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3 |
InChI Key |
MFWOZBHCMVRXII-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)CO.C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O |
Related CAS |
29408-39-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)
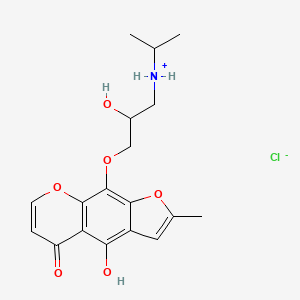
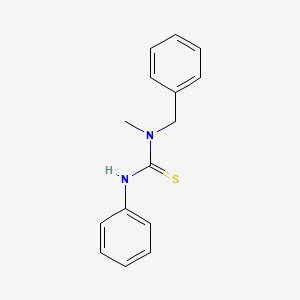
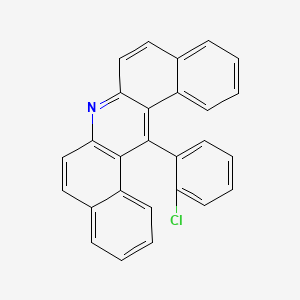
![(2E)-2-[(N-methylanilino)methylidene]cyclohexan-1-one](/img/structure/B14678607.png)
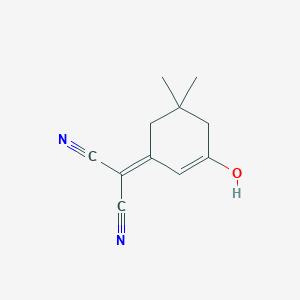
![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
![1,3,3-Trimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14678630.png)
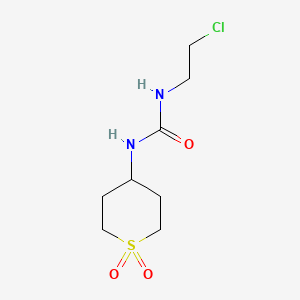
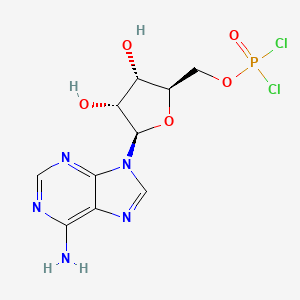
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
![4-[2-(2-Amino-4-oxo-1,4-dihydropteridin-6-yl)ethyl]benzoic acid](/img/structure/B14678641.png)
![Benzene, [(2,2-dimethoxyethyl)sulfonyl]-](/img/structure/B14678642.png)
